(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Thermophysical Properties
A study on the thermophysical properties of several thio and dithiocarbamates, including oxazolidine-2-thione derivatives, reports the temperatures, enthalpies, and entropies of fusion for these compounds. This research provides valuable data for understanding the physical behavior of such compounds in different temperature intervals (Temprado et al., 2008).
Polymerization Processes
Research on the cationic ring-opening polymerization of optically active N-substituted cyclic thiourethanes, which includes derivatives of oxazolidine-2-thione, shows that these compounds can be polymerized to obtain well-defined polythiourethanes. This study is crucial for developing new polymeric materials with controlled molecular weights and distributions (Nagai, Ochiai, & Endo, 2004).
Structural Analysis
An analysis of the structures and chemistry of products from the reaction of amino alcohols with carbon disulphide revealed that the oxazolidine derivatives possess an oxazolidine-2-thione structure. This finding is significant for the chemical characterization and application of such compounds in various reactions (Skulski, Garmaise, & Mckay, 1956).
Asymmetric Synthesis
The synthesis and application of spiro-fused carbohydrate oxazoline ligands, derived from oxazolidine-2-thiones, in asymmetric catalysis demonstrate their utility in achieving high enantioselectivity. Such studies contribute to the development of new methodologies in chiral synthesis (Kraft, Golkowski, & Ziegler, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDPJIHKSUBCO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182533 | |
Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145588-95-0 | |
Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145588-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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